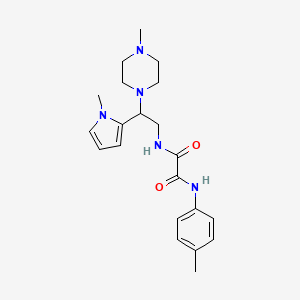

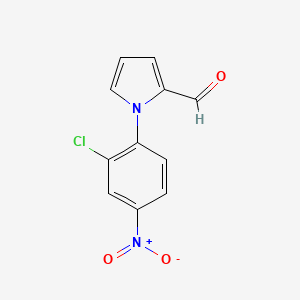

![molecular formula C19H16N2O3S B2384015 2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid CAS No. 554404-30-7](/img/structure/B2384015.png)

2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid, also known as MSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MSA is a member of the quinolone family of compounds and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Chemical Reactivity and Cyclization

2-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid, due to its structural components, may be involved in various chemical reactions and cyclization processes. For instance, compounds with similar structures have been shown to cyclize in the presence of bases, leading to the formation of anilides of hydroxyquinoline sulfonic acid, regardless of the base's strength (Ukrainets et al., 2014). Such reactions are crucial in the synthesis of heterocyclic compounds, which are foundational in the development of pharmaceuticals and materials with specific chemical properties.

Synthesis and Transformation of Quinoline Derivatives

The chemical framework of 2-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid allows for the synthesis and transformation of various quinoline derivatives. These processes are essential for exploring the potential biological activities of these compounds. For example, Avetisyan and colleagues synthesized 2- and 4-(2-Methylquinolin-4-ylamino)benzoic acids and their derivatives, demonstrating the versatility of quinoline compounds in chemical synthesis (Avetisyan et al., 2007). Such research underpins the development of new molecules for various scientific applications, including medicinal chemistry and material science.

Catalytic Applications in Organic Synthesis

Compounds related to 2-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid have been utilized in catalysis, particularly in C-H bond amination and sulfonylation reactions. For instance, Roane and Daugulis described a method for aminoquinoline-directed, copper-catalyzed amination of C(sp2)-H bonds of benzoic acid derivatives, highlighting the role of quinoline derivatives in facilitating such transformations (Roane & Daugulis, 2016). Similarly, Liu et al. reported on copper-mediated ortho C-H sulfonylation of benzoic acid derivatives, utilizing aminoquinoline as a directing group (Liu et al., 2015). These studies showcase the potential of quinoline derivatives in enhancing the efficiency and selectivity of organic synthesis reactions, contributing to the development of more sustainable and versatile chemical processes.

Fluorescent Properties and Material Science Applications

The unique structure of quinoline derivatives, including 2-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid, lends them potential applications in material science, particularly in the development of fluorescent materials. Avetisyan and colleagues investigated the fluorescent properties of quinoline derivatives, providing insights into their potential use in optical materials and sensors (Avetisyan et al., 2007). The ability to manipulate the fluorescent properties of these compounds through chemical transformations opens up avenues for creating novel materials with specific optical characteristics.

properties

IUPAC Name |

2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-12-10-18(21-15-8-4-2-6-13(12)15)25-11-17(22)20-16-9-5-3-7-14(16)19(23)24/h2-10H,11H2,1H3,(H,20,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFSOUIPRXMJCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

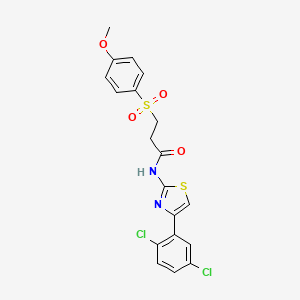

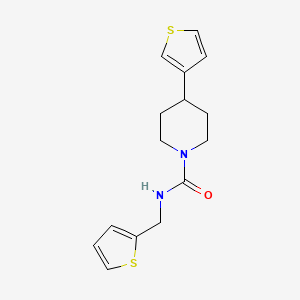

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2383932.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide](/img/no-structure.png)

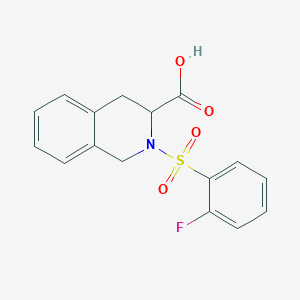

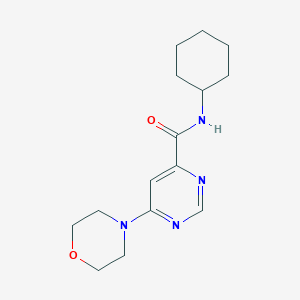

![methyl 2-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2383935.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2383946.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2383947.png)

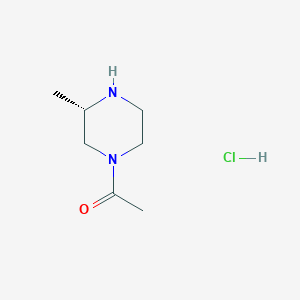

![1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid](/img/structure/B2383954.png)